1-fluorocyclohexane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for 1-fluorocyclohexane-1-carboxylic acid are not directly available, related compounds provide insight. For example, 2-fluoro-1-aminocyclopropane-1-carboxylic acid is synthesized through cyclopropanation and Curtius rearrangement processes, suggesting similar methodologies might be applicable for 1-fluorocyclohexane-1-carboxylic acid synthesis (Sloan & Kirk, 1997).
Molecular Structure Analysis
The molecular structure of related compounds, like 1-aminocyclohexane-1-carboxylic acid, shows that the cyclohexane rings typically adopt an almost perfect chair conformation, influencing the overall molecular geometry and properties. This structural detail is vital for understanding the compound's chemical behavior and interactions (Valle et al., 1988).
Scientific Research Applications
Inhibition of ACC Deaminase The study of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) provided insights into the decomposition mechanism and its role as an inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase, showcasing the compound's increased reactivity and its implications in biochemical pathways (Liu et al., 2015).
Dye Aggregation and Complex Formation The use of 7-(Diethylamino)-coumarin-3-carboxylic acid in various applications, including as a laser dye and fluorescent label, has been explored, with findings on its aggregation behavior impacting its optoelectronic properties. This research contributes to understanding the molecular interactions and stability of dye compounds in different solvents (Liu et al., 2014).
Drug Discovery Building Block 1-Amino-4,4-difluorocyclohexanecarboxylic acid has been identified as a valuable building block for drug discovery, illustrating its potential applications due to its unique conformation, lipophilicity, acidity, and fluorescent properties. This work underscores the importance of fluorinated compounds in enhancing pharmacological profiles (Mykhailiuk et al., 2013).
Atmospheric Degradation of Fluorotelomer Alcohols Research on the degradation of fluorotelomer alcohols to perfluorinated carboxylic acids (PFCAs) in the atmosphere has highlighted a significant environmental pathway. This study provides insights into the global distribution and environmental fate of PFCAs, contributing to the understanding of the impact of industrial chemicals on environmental health (Ellis et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-fluorocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHYQWGKSTZREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454913 |
Source
|
Record name | 1-Fluorocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-fluorocyclohexane-1-carboxylic Acid | |
CAS RN |
117169-31-0 |
Source
|
Record name | 1-Fluorocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluorocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.